molecular formula C25H27ClN2O4 B1679495 ロブトニキニン

ロブトニキニン

カタログ番号: B1679495
分子量: 454.9 g/mol
InChIキー: DRDSZZCLAHXSAE-BQIDRLATSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Binding Characteristics

  • Binding Affinity : Robotnikinin demonstrates a binding affinity with a dissociation constant (KDK_D) of approximately 3.1 μM .
  • Concentration-Dependent Inhibition : Studies indicate that robotnikinin can inhibit Shh signaling in a concentration-dependent manner, showing significant effects at concentrations as low as 1.56 μM .

Cancer Treatment

Robotnikinin has been investigated for its potential in treating cancers associated with aberrant Hedgehog pathway activation, such as basal cell carcinoma and medulloblastoma.

Case Study: Basal Cell Carcinoma

  • Objective : To evaluate the efficacy of robotnikinin in inhibiting tumor growth.
  • Methodology : In vitro studies using human skin cells and synthetic skin tissue demonstrated that robotnikinin effectively reduced levels of Gli1 and Gli2 mRNA, key transcription factors activated by Shh signaling .
  • Results : Significant repression of Gli1/Gli2 was observed without cytotoxic effects on normal cells, suggesting a favorable therapeutic index.

Developmental Biology

Robotnikinin's ability to modulate Hedgehog signaling has implications beyond oncology; it is also relevant in developmental biology studies.

Case Study: Embryonic Development

  • Objective : To assess the role of robotnikinin in embryonic stem cell differentiation.
  • Methodology : Experiments involved treating embryonic stem cells with robotnikinin to observe changes in differentiation pathways influenced by Shh.
  • Results : Findings indicated altered differentiation patterns consistent with reduced Hedgehog pathway activity, highlighting its potential as a tool for studying developmental processes .

Comparative Analysis of Hedgehog Pathway Inhibitors

CompoundMechanism of ActionBinding SiteClinical Status
RobotnikininBinds Sonic Hedgehog directlyShh proteinPreclinical studies
CyclopamineBinds SmoothenedSmoothened receptorClinical trials ongoing
VismodegibBinds SmoothenedSmoothened receptorApproved for use

Potential Research Areas

  • Combination Therapies : Investigating the efficacy of robotnikinin in combination with existing therapies targeting other components of the Hedgehog pathway.
  • Biomarker Development : Identifying predictive biomarkers that could enhance patient selection for therapies involving robotnikinin.

作用機序

ロホットニキニンは、ソニックヘッジホッグタンパク質に直接結合することによりその効果を発揮し、パッチド受容体との相互作用を阻害します。 この阻害は、下流のシグナル伝達分子であるスムーズンドの活性化を防ぎ、最終的にGli媒介による標的遺伝子の転写の抑制につながります . これに関与する分子標的および経路には、ソニックヘッジホッグタンパク質、パッチド受容体、スムーズンド、およびGli転写因子などがあります .

類似の化合物との比較

類似の化合物

ロホットニキニンの独自性

ロホットニキニンは、スムーズンドなどの下流成分を標的とする他の阻害剤とは異なり、ソニックヘッジホッグタンパク質を直接標的とするため、その作用機序において独自性があります。 この直接阻害は、ソニックヘッジホッグシグナル伝達経路を調節するための別の方法を提供し、治療用途における潜在的な利点を提供します .

準備方法

合成経路および反応条件

ロホットニキニンは、環状構造の形成を含む一連の化学反応により合成できます。合成経路は通常、次の手順を含みます。

    環状構造の形成: 環状構造は、一連の環化反応により形成されます。これには、所望の環状構造の形成を促進するために、特定の試薬と触媒を使用することが含まれます。

    官能基の修飾: ロホットニキンの最終構造を得るために、さまざまな官能基が導入または修飾されます。 .

工業的製造方法

ロホットニキンの工業的製造には、大規模製造のために合成経路を最適化することが含まれます。これには以下が含まれます。

化学反応の分析

反応の種類

ロホットニキニンは、さまざまな化学反応を起こします。これには以下が含まれます。

一般的な試薬と条件

    酸化剤: ロホットニキニンとの反応で使用される一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

    還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、還元反応で使用されます。

    置換試薬: さまざまなハロゲン化剤や求核剤が置換反応で使用されます.

主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたロホットニキニンのさまざまな誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を示す可能性があります .

科学研究への応用

ロホットニキニンは、以下を含む幅広い科学研究への応用を備えています。

類似化合物との比較

生物活性

Robotnikinin is a small molecule identified as an inhibitor of the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in various developmental processes and is implicated in several cancers. Discovered through a high-throughput screening of small molecules, robotnikinin binds directly to the Shh protein, blocking its signaling capabilities. This article delves into the biological activity of robotnikinin, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

Robotnikinin functions by binding to the Shh protein, preventing its interaction with the Patched 1 (Ptc1) receptor, which is essential for Shh signaling. This inhibition occurs upstream of Smoothened (Smo), another critical component in the pathway. Unlike other inhibitors such as cyclopamine, robotnikinin does not compete for Smo binding, indicating a unique mechanism that could be advantageous in therapeutic contexts.

Binding Characteristics

  • Binding Affinity : Robotnikinin exhibits a dissociation constant (KDK_D) of approximately 3.1 μM, indicating moderate binding affinity to Shh .
  • Concentration-Dependent Activity : Studies show that robotnikinin can inhibit Shh-induced Gli1 and Gli2 transcription in a concentration-dependent manner, with significant repression observed at concentrations as low as 30 μM .

In Vitro Studies

  • Cell Line Experiments : In NIH3T3 cells transformed with a Gli-luciferase construct, robotnikinin demonstrated effective inhibition of Shh signaling at varying concentrations. Notably, it showed comparable inhibition to cyclopamine at higher concentrations .
  • Primary Human Cells : In experiments using primary human keratinocytes stimulated with N-palmitoylated ShhN, robotnikinin effectively repressed Gli2 and Gli1 transcription levels after 30 hours of incubation. At a concentration of 100 μM, Gli2 transcription was nearly abolished .
  • Synthetic Skin Models : Robotnikinin was tested on synthetic human skin tissue derived from primary keratinocytes. The results indicated reduced levels of Gli1 and Gli2 mRNA without affecting tissue histology, showcasing its potential for therapeutic applications in skin-related conditions .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to predict the binding mode of robotnikinin to the Shh protein. These simulations suggest that robotnikinin occupies the pseudo-active site of Shh, providing insights into its inhibitory action and guiding future inhibitor design .

Cancer Research

Robotnikinin's role in inhibiting aberrant Shh signaling has significant implications for cancer therapy. The Hedgehog pathway is often misregulated in various cancers, including basal cell carcinoma and medulloblastoma. By blocking this pathway, robotnikinin could serve as a therapeutic agent in treating tumors associated with Hedgehog signaling dysregulation.

Combination Therapies

Recent studies have investigated the efficacy of combining robotnikinin with other therapeutic agents like vismodegib. Preliminary results indicate that such combinations may enhance anti-tumor activity compared to monotherapy .

Data Summary

Study TypeFindingsConcentration Range
NIH3T3 Cell LineInhibition of Shh signalingUp to 30 μM
Primary Human KeratinocytesRepression of Gli1/Gli2 transcription100 μM
Synthetic Skin TissueReduced Gli1/Gli2 mRNA levelsNot specified
Molecular Dynamics SimulationsPredicted binding mode at pseudo-active siteNot applicable

特性

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDSZZCLAHXSAE-BQIDRLATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Robotnikinin
Reactant of Route 2
Robotnikinin
Reactant of Route 3
Robotnikinin
Reactant of Route 4
Robotnikinin
Reactant of Route 5
Robotnikinin
Reactant of Route 6
Reactant of Route 6
Robotnikinin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。